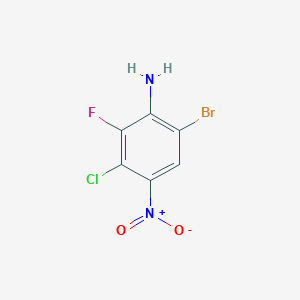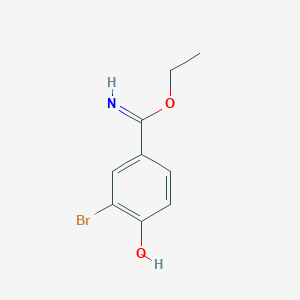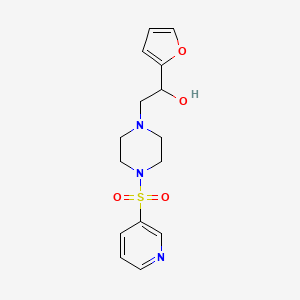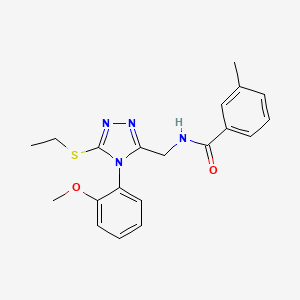![molecular formula C22H24ClN3O3S B2474676 Chlorhydrate de N-(5-benzyl-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-diméthoxybenzamide CAS No. 1189650-65-4](/img/structure/B2474676.png)
Chlorhydrate de N-(5-benzyl-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la thiazolidine, y compris notre composé d'intérêt, se sont révélés prometteurs comme agents anticancéreux potentiels. Leur structure unique et leur motif hétérocyclique contenant du soufre contribuent à leurs propriétés pharmacologiques. Les chercheurs ont évalué ces dérivés contre diverses lignées de cellules cancéreuses, évaluant leurs effets cytotoxiques. Des études complémentaires pourraient explorer leur mécanisme d'action et leur utilisation potentielle en thérapie anticancéreuse .
Propriétés antimicrobiennes
L'activité antimicrobienne du composé est un autre domaine d'intérêt. Il a été testé contre des souches bactériennes (telles qu'E. coli et S. aureus) et des espèces fongiques (A. flavus et C. albicans). Enquêter sur son mode d'action et sa synergie potentielle avec les agents antimicrobiens existants pourrait fournir des informations précieuses .
Effets anti-inflammatoires
Les dérivés de la thiazolidine présentent souvent des propriétés anti-inflammatoires. Les chercheurs ont exploré leur impact sur les voies inflammatoires, ce qui en fait des candidats potentiels pour la gestion des affections inflammatoires. Des études complémentaires pourraient élucider leurs cibles et mécanismes spécifiques .
Potentiel neuroprotecteur
Les composés contenant des motifs thiazolidine ont été étudiés pour leurs effets neuroprotecteurs. Leur capacité à moduler les voies neuronales et à protéger contre les maladies neurodégénératives justifie des recherches supplémentaires. Comprendre leurs interactions avec les récepteurs et les voies neuronales pourrait conduire à des applications thérapeutiques .
Activité anticonvulsivante
Les dérivés de la thiazolidine ont été évalués pour leurs propriétés anticonvulsivantes. Les chercheurs ont étudié leurs effets sur des modèles animaux d'épilepsie, soulignant leur potentiel comme médicaments antiépileptiques. Enquêter sur leur affinité de liaison aux récepteurs pertinents et en optimisant leur pharmacocinétique pourrait améliorer leur utilité clinique .
Propriétés antioxydantes
L'activité antioxydante du composé est remarquable. Les dérivés de la thiazolidine peuvent protéger les cellules du stress oxydatif et contribuer à la santé globale. Des études complémentaires pourraient explorer leurs interactions avec les espèces réactives de l'oxygène et leur potentiel comme antioxydants alimentaires .
Approches de synthèse verte
Les chercheurs ont utilisé des méthodes de chimie verte pour synthétiser des dérivés de la thiazolidine. Ces approches privilégient la durabilité, l'économie atomique et des profils de réaction plus propres. Enquêter sur de nouvelles voies de synthèse vertes pourrait améliorer l'accessibilité des composés et réduire l'impact environnemental .
Conception de médicaments de nouvelle génération
Compte tenu des diverses réponses biologiques associées aux dérivés de la thiazolidine, la conception de médicaments multifonctionnels basés sur ce squelette est une voie prometteuse. Les chercheurs devraient se concentrer sur l'amélioration de leur pharmacocinétique, de leur sélectivité et de leur efficacité thérapeutique globale .
En résumé, le chlorhydrate de N-(5-benzyl-4,5,6,7-tétrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-diméthoxybenzamide est prometteur dans divers domaines, de la recherche sur le cancer à la neuroprotection. Sa structure unique et ses propriétés pharmacologiques en font un fragment précieux pour le développement et l'exploration de médicaments. Les chercheurs devraient continuer à étudier ses applications et à optimiser ses propriétés pour une utilisation clinique . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S.ClH/c1-27-18-9-8-16(12-19(18)28-2)21(26)24-22-23-17-10-11-25(14-20(17)29-22)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFJQOILDJCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)

![3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2474598.png)
![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)

![1-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2474601.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)



![(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2474611.png)

![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)
![4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474616.png)
